N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-4-13(16)15(5-2)9-10-6-7-12(17-3)11(14)8-10/h4,6-8H,1,5,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNDBODXCBYVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)OC)F)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine reacts with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Key analogues and their distinguishing features are summarized below:
Table 1: Structural Comparison of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide and Analogues
Key Differences and Implications
Dimethylaminopropyl in ’s compound introduces a basic tertiary amine, enhancing solubility in acidic environments .
Aromatic Ring Modifications: 3,4,5-Trifluorophenyl () maximizes electronegativity, likely enhancing receptor binding but increasing metabolic resistance .
Synthetic Routes: Analogues like N-[(dialkylamino)methyl]acrylamides () are synthesized via Schiff base intermediates, suggesting a plausible pathway for the target compound’s preparation .
Biological Activity
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is . Its structural representation can be summarized as follows:
- SMILES : COC1=C(C=C(C=C1)NC(=O)C=C)F
- InChI : InChI=1S/C10H10FNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1H2,2H3,(H,12,13)
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects on various cancer cell lines. It is thought to interact with specific molecular targets involved in cell proliferation and apoptosis.
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, possibly providing therapeutic benefits in conditions characterized by chronic inflammation.
- Enzyme Inhibition : this compound may act as a ligand for certain enzymes, influencing their activity and potentially leading to downstream biological effects.
The precise mechanism of action for this compound remains under investigation. However, it is believed to involve:
- Binding to Receptors : The compound may bind to specific receptors or enzymes, altering their function and leading to various biological responses.
- Modulation of Signaling Pathways : By influencing key signaling pathways, the compound could affect processes such as cell growth, differentiation, and apoptosis.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM. |
| Study 2 | Investigate anti-inflammatory properties | Showed significant reduction in pro-inflammatory cytokines in vitro at concentrations above 50 µM. |
| Study 3 | Enzyme inhibition assay | Identified as a moderate inhibitor of specific kinases involved in cancer progression with an IC50 of 30 µM. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves coupling the substituted benzylamine (3-fluoro-4-methoxybenzylamine) with ethyl prop-2-enoate under amide-forming conditions. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., epimerization or hydrolysis).
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the enamide geometry (δ 6.2–6.8 ppm for α,β-unsaturated protons) and substituent positions (e.g., methoxy at δ 3.8 ppm, fluorine coupling patterns).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect stereoisomers.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 280.12).
- X-ray Crystallography : SHELXL refinement (if crystalline) resolves absolute configuration and hydrogen bonding networks .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s biological targets?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinase or GPCR libraries, leveraging the fluorophenyl-methoxy motif’s potential for π-π stacking and hydrogen bonding.
- Binding Affinity Validation : Compare docking scores with known ligands (e.g., kinase inhibitors) and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Dynamic Simulations : MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve crystallographic data contradictions during structure refinement?
- Methodological Answer :
- Data Validation : Use SHELXL’s built-in tools (e.g., ACTA , PLATON ) to check for twinning, disorder, or incorrect space group assignments.
- Hydrogen Bond Analysis : Apply graph-set analysis to classify interaction patterns (e.g., motifs) and identify outliers in hydrogen bonding geometry.
- Multi-Refinement : Compare results from SHELXL, OLEX2, and CRYSTALS to reconcile discrepancies in bond lengths/angles .
Q. How do the fluoro and methoxy substituents influence reactivity and bioactivity compared to structural analogs?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases electrophilicity at the enamide double bond, enhancing reactivity in Michael additions. Methoxy groups improve solubility via polar interactions.
- Comparative SAR : Synthesize analogs (e.g., replacing fluorine with chlorine or methoxy with ethoxy) and test in enzymatic assays. For example, fluorinated analogs show 3x higher kinase inhibition than chloro derivatives due to stronger C-F···H-N interactions .
Q. What are the hydrogen bonding patterns in crystal structures of this compound, and how do they affect molecular aggregation?
- Methodological Answer :
- Graph-Set Analysis : Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., or chains) and quantify their contribution to lattice energy.
- Thermal Analysis : DSC/TGA correlates melting points with hydrogen bond density. Stronger networks (e.g., N-H···O=C) increase thermal stability by ~20°C compared to non-hydrogen-bonded analogs.
- Solvent Interactions : Co-crystallization studies (e.g., with DMSO) reveal solvent inclusion effects on packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
